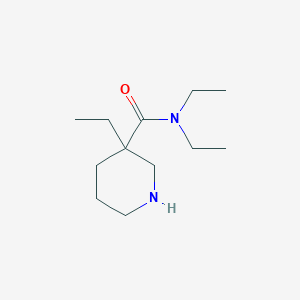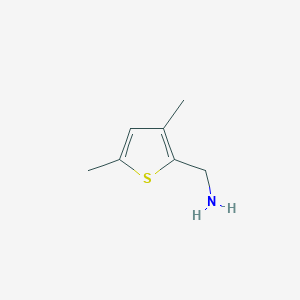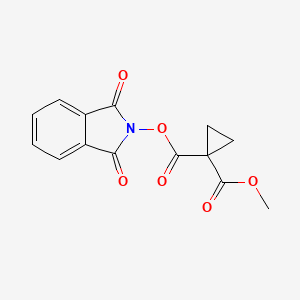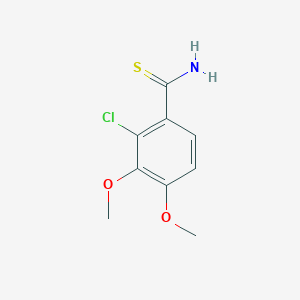
2-Chloro-3,4-dimethoxybenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dimethoxybenzothioamide is an organic compound with the molecular formula C9H10ClNO2S It is a derivative of benzothioamide, characterized by the presence of chlorine and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dimethoxybenzothioamide typically involves the chlorination and methoxylation of benzothioamide. One common method starts with 2-chloro-3,4-dimethoxybenzoic acid as a precursor. The acid undergoes a series of reactions, including chlorination, to introduce the chlorine atom, and methoxylation, to add the methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dimethoxybenzothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfonamide group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamide derivatives, while substitution reactions can produce a variety of substituted benzothioamides .
Scientific Research Applications
2-Chloro-3,4-dimethoxybenzothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxybenzothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4-dimethoxybenzoic acid
- 2-Chloro-3,4-dimethoxybenzaldehyde
- 2-Chloro-3,4-dimethoxybenzil
Uniqueness
2-Chloro-3,4-dimethoxybenzothioamide is unique due to its specific combination of chlorine and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClNO2S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
2-chloro-3,4-dimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-12-6-4-3-5(9(11)14)7(10)8(6)13-2/h3-4H,1-2H3,(H2,11,14) |
InChI Key |
JKVMEVFNOMZSSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=S)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


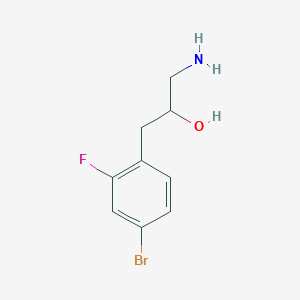
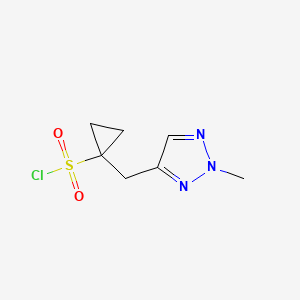
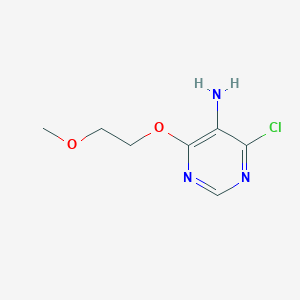
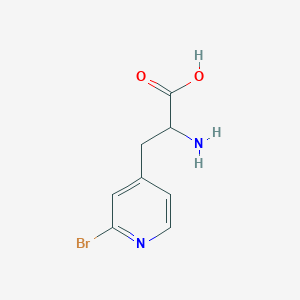
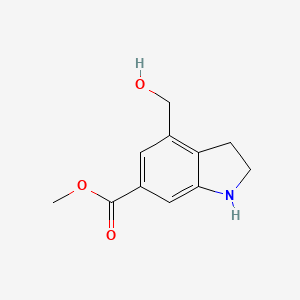
![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
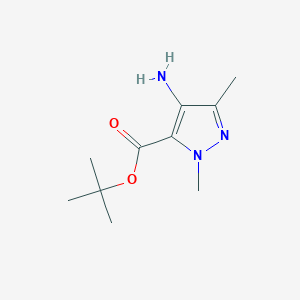
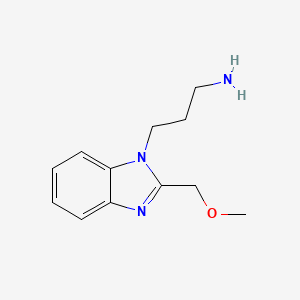
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)
![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)
